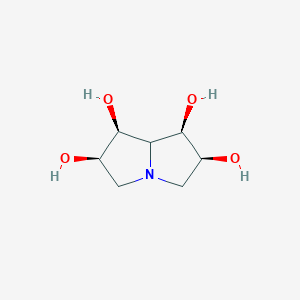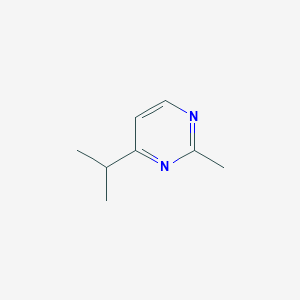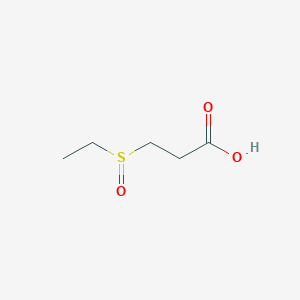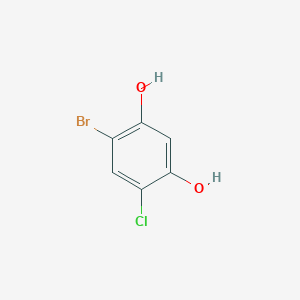
1,3-Benzenediol, 4-bromo-6-chloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediol, 4-bromo-6-chloro-, also known as Bromochlorosalicylanilide (BCSA), is a chemical compound that has been widely used in scientific research for its unique properties. BCSA is a halogenated salicylanilide derivative that has been shown to possess antimicrobial, antifungal, and antiviral properties.
作用機序
The mechanism of action of BCSA is not fully understood. However, it is believed that BCSA exerts its antimicrobial, antifungal, and antiviral effects by inhibiting the synthesis of nucleic acids and proteins in microorganisms. BCSA has been shown to disrupt the cell membrane of bacteria, leading to cell death. It has also been shown to inhibit the growth of fungi by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
生化学的および生理学的効果
BCSA has been shown to have low toxicity and is generally well-tolerated. In animal studies, BCSA has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, long-term studies are needed to fully understand the biochemical and physiological effects of BCSA.
実験室実験の利点と制限
One of the main advantages of BCSA is its broad-spectrum antimicrobial, antifungal, and antiviral activity. It has been shown to be effective against a wide range of microorganisms, making it a valuable tool in scientific research. However, BCSA can be difficult to synthesize and purify, which can limit its use in some experiments. In addition, BCSA can be sensitive to light and air, which can affect its stability over time.
将来の方向性
There are several future directions for the study of BCSA. One area of research is the development of new antibiotics, antifungal agents, and antiviral drugs based on the structure of BCSA. Another area of research is the study of the mechanism of action of BCSA, which could lead to the development of new treatments for microbial infections. Additionally, the use of BCSA in combination with other antimicrobial agents could lead to the development of more effective treatments for microbial infections.
合成法
The synthesis of BCSA involves the reaction of 4-bromo-6-chloro-1,3-benzenediol with aniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BCSA. The purity of the final product can be improved through recrystallization.
科学的研究の応用
BCSA has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. BCSA has been used in the development of new antibiotics, antifungal agents, and antiviral drugs. It has also been used in the treatment of skin diseases, such as acne and fungal infections.
特性
CAS番号 |
126521-73-1 |
|---|---|
製品名 |
1,3-Benzenediol, 4-bromo-6-chloro- |
分子式 |
C6H4BrClO2 |
分子量 |
223.45 g/mol |
IUPAC名 |
4-bromo-6-chlorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
InChIキー |
YZRHGWRGIIGQDK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
正規SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
同義語 |
1,3-BENZENEDIOL, 4-BROMO-6-CHLORO- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
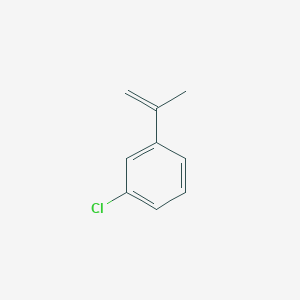
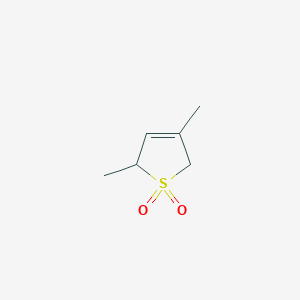
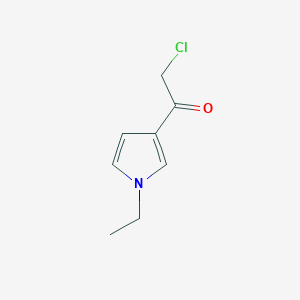
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
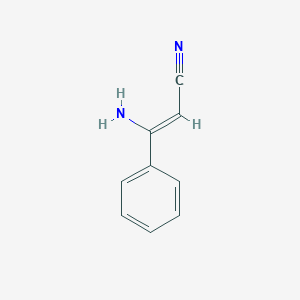
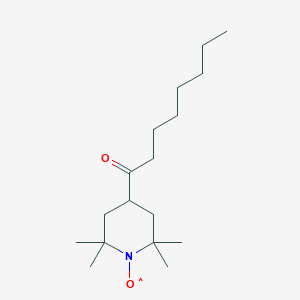
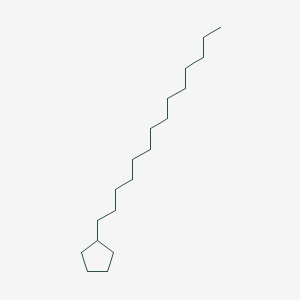
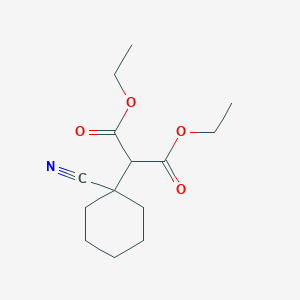
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
